Diethylamine-15N hydrochloride

Catalog No.
S1938861
CAS No.
262601-45-6
M.F
C4H12ClN
M. Wt
110.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethylamine-15N hydrochloride

CAS Number

262601-45-6

Product Name

Diethylamine-15N hydrochloride

IUPAC Name

N-ethylethan(15N)amine;hydrochloride

Molecular Formula

C4H12ClN

Molecular Weight

110.59 g/mol

InChI

InChI=1S/C4H11N.ClH/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H/i5+1;

InChI Key

HDITUCONWLWUJR-LJJZSEGWSA-N

SMILES

CCNCC.Cl

Canonical SMILES

CCNCC.Cl

Isomeric SMILES

CC[15NH]CC.Cl

Diethylamine-15N hydrochloride is a nitrogen-labeled compound characterized by the molecular formula (C2H5)215NHHCl(C_2H_5)_2^{15}NH\cdot HCl. This compound is a derivative of diethylamine, where one of the nitrogen atoms is isotopically labeled with nitrogen-15. The incorporation of nitrogen-15 allows for enhanced tracking in various chemical and biological studies, making it a valuable tool in scientific research. Its unique isotopic signature enables researchers to explore reaction mechanisms and metabolic pathways with greater precision .

And mechanisms.
  • Biology: Employed in metabolic studies and enzyme kinetics investigations.
  • Medicine: Integral in drug discovery processes and synthesis of pharmaceuticals.
  • Industry: Utilized in producing chemical intermediates and specialty chemicals .
  • These diverse applications underscore its importance in both academic research and industrial practices.

    Diethylamine-15N hydrochloride exhibits significant biological activity, particularly in research applications. Its isotopic labeling aids in studying metabolic pathways and enzyme kinetics. For instance, it can be employed to trace the dynamics of nitrogen metabolism in biological systems, providing insights into enzyme function and substrate interactions. Additionally, compounds derived from diethylamine have been noted for their pharmacological properties, including potential antibacterial and antifungal activities .

    The synthesis of diethylamine-15N hydrochloride typically involves the reaction of diethylamine with hydrochloric acid under controlled conditions to ensure purity and yield. The nitrogen atom in diethylamine is isotopically labeled with nitrogen-15 during this process. In industrial settings, large-scale reactors are utilized, with strict control over reaction parameters to produce high-quality material suitable for research and commercial applications .

    Synthetic Route Overview

    • Reactants: Diethylamine and hydrochloric acid.
    • Conditions: Controlled temperature and pressure to optimize yield.
    • Purification: Techniques such as recrystallization or chromatography are employed to obtain the final product.

    Studies involving diethylamine-15N hydrochloride focus on its interactions at the molecular level. The unique properties imparted by the nitrogen-15 isotope facilitate detailed investigations into how this compound interacts with various biological targets. This includes examining its role in metabolic pathways and its potential effects on cellular processes. Such studies are critical for understanding the broader implications of nitrogen-containing compounds in biological systems .

    Several compounds share structural similarities with diethylamine-15N hydrochloride, including:

    Compound NameMolecular FormulaUnique Features
    DiethylamineC4H11NC_4H_{11}NUnlabeled version; widely used as a base in organic synthesis.
    N,N-DiethylethylenediamineC6H16N2C_6H_{16}N_2Contains two amine groups; used in polymer chemistry.
    TriethylamineC6H15NC_6H_{15}NTertiary amine; utilized as a catalyst and solvent.

    Diethylamine-15N hydrochloride's uniqueness lies primarily in its isotopic labeling, which provides distinct advantages for tracking and analyzing

    GHS Hazard Statements

    Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Irritant

    Irritant

    Dates

    Modify: 2023-08-16

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